7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol . This compound is part of the imidazo[1,5-A]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with trifluoroacetic anhydride under acidic conditions . Another approach involves the oxidative cyclization of 2-aminopyridine derivatives with trifluoromethyl ketones .
Industrial Production Methods
Industrial production of this compound often employs bulk manufacturing techniques, including the use of custom synthesis services to ensure high purity and yield . The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to achieve efficient cyclization .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe in biochemical assays due to its fluorescent properties.
Medicine: Investigated for its potential as an anti-cancer and anti-tuberculosis agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways . For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyrimidine: Used in the development of GABA receptor agonists.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of antibacterial agents.
Uniqueness
7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other imidazo[1,5-A]pyridine derivatives . This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-13-7(8(15)16)6(14)3-5/h1-4H,(H,15,16) |
InChI Key |
UTYNXSZRXZLYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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